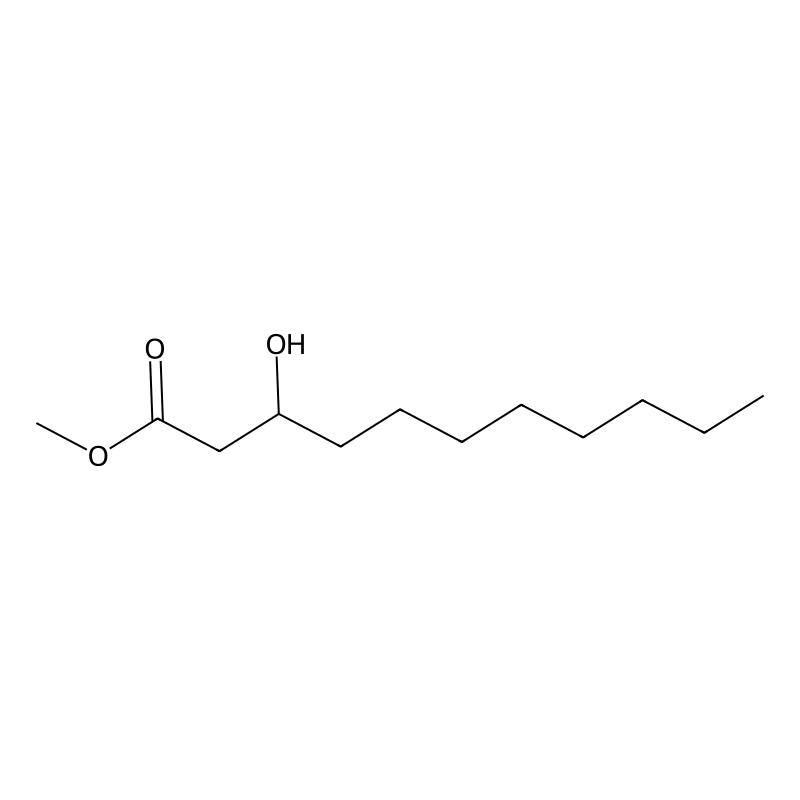

Methyl 3-hydroxyundecanoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Methyl 3-Hydroxyundecanoate could be used in biochemical research, particularly in the study of lipid biochemistry . As a hydroxy fatty acid methyl ester, it could be used in the study of lipid metabolism and function .

- This compound has been found in methyl-branched poly (3-hydroxyalkanoate) (PHA) polymers produced by certain bacteria . Therefore, it could be used in the study of these polymers, their synthesis, and their properties .

- Given its presence in certain bacteria, Methyl 3-Hydroxyundecanoate could potentially be used in environmental science research, particularly in the study of microbial communities and their metabolic processes .

- As a component of certain polymers, this compound could potentially be used in material science research, particularly in the development and testing of new materials .

- While not directly mentioned in the sources, hydroxy fatty acid methyl esters like Methyl 3-Hydroxyundecanoate could potentially be used in pharmaceutical research, given their role in lipid metabolism and function .

Biochemical Research

Polymer Research

Environmental Science

Material Science

Pharmaceutical Research

Industrial Applications

- Methyl 3-Hydroxyundecanoate could be used in biochemical research, particularly in the study of lipid biochemistry . As a hydroxy fatty acid methyl ester, it could be used in the study of lipid metabolism and function .

- This compound has been found in methyl-branched poly (3-hydroxyalkanoate) (PHA) polymers produced by certain bacteria . Therefore, it could be used in the study of these polymers, their synthesis, and their properties .

- Given its presence in certain bacteria, Methyl 3-Hydroxyundecanoate could potentially be used in environmental science research, particularly in the study of microbial communities and their metabolic processes .

- As a component of certain polymers, this compound could potentially be used in material science research, particularly in the development and testing of new materials .

- While not directly mentioned in the sources, hydroxy fatty acid methyl esters like Methyl 3-Hydroxyundecanoate could potentially be used in pharmaceutical research, given their role in lipid metabolism and function .

Biochemical Research

Polymer Research

Environmental Science

Material Science

Pharmaceutical Research

Industrial Applications

Methyl 3-hydroxyundecanoate is an organic compound classified as a fatty acid ester. It features a methyl group attached to a 3-hydroxy undecanoic acid backbone, which consists of an undecanoate chain with a hydroxyl group at the third carbon position. This compound is notable for its role in various biochemical processes and its potential applications in the fields of pharmaceuticals and biochemistry.

- Esterification: The formation of methyl 3-hydroxyundecanoate can occur through the reaction of undecanoic acid with methanol, typically in the presence of an acid catalyst, resulting in the release of water:

- Hydrolysis: Under acidic or basic conditions, methyl 3-hydroxyundecanoate can be hydrolyzed back into its constituent acid and alcohol:

- Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

Methyl 3-hydroxyundecanoate exhibits various biological activities. Compounds with similar structures are known to have antimicrobial properties, which may extend to this compound. Additionally, fatty acid esters are often involved in metabolic pathways and can influence lipid metabolism in organisms. Research indicates that fatty acids with hydroxyl groups can play roles in signaling pathways and cellular functions.

Several methods exist for synthesizing methyl 3-hydroxyundecanoate:

- Direct Esterification: This method involves reacting undecanoic acid with methanol under acidic conditions.

- Transesterification: In this process, triglycerides containing undecanoic acid can be converted into methyl esters using methanol and a catalyst.

- Biocatalytic Methods: Enzymatic synthesis using lipases has been explored as a more environmentally friendly approach to produce esters from fatty acids and alcohols.

Methyl 3-hydroxyundecanoate has potential applications in various fields:

- Pharmaceuticals: Its structural properties may allow it to serve as a precursor for drug synthesis or as an active pharmaceutical ingredient.

- Cosmetics: Due to its fatty acid structure, it may be used in formulations for skin care products.

- Food Industry: It could be utilized as a flavoring agent or preservative due to its stability and potential antimicrobial properties.

Research into the interactions of methyl 3-hydroxyundecanoate with biological systems is limited but suggests that it may interact with enzymes involved in lipid metabolism. Studies on similar compounds indicate that they can modulate enzyme activity, potentially influencing metabolic pathways related to fatty acids.

Methyl 3-hydroxyundecanoate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| Methyl undecenoate | Unsaturated ester derived from undecenoic acid | Exhibits different reactivity due to double bond |

| Methyl laurate | Ester derived from lauric acid | Shorter carbon chain; commonly used in food fats |

| Methyl palmitate | Derived from palmitic acid | Higher melting point; used in cosmetics |

| Methyl stearate | Ester from stearic acid | Solid at room temperature; used in lubricants |

| Methyl ricinoleate | Derived from castor oil | Contains a hydroxyl group; has laxative properties |

Methyl 3-hydroxyundecanoate is unique due to its specific chain length and hydroxyl positioning, which may confer distinct biological activities not present in other similar compounds. This specificity could lead to unique applications in both industrial and pharmaceutical contexts.